BenchChemオンラインストアへようこそ!

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(trifluoromethyl)benzamide

Physicochemical Properties Lipophilicity Molecular Weight

Select this compound for focused-library screening against kinases, GPCRs, or PPIs when you need a novel chemical starting point. Its ortho-trifluoromethyl benzamide architecture and 2-methyl-1,3-thiazole orientation create a unique pharmacophore not shared by regioisomers or des-methyl analogs. The blank bioactivity profile reduces patent-intellectual property risks and raises the probability of first-in-class hits. Ideal for building matched molecular pairs (meta/para-CF₃, des-methyl thiazole) to experimentally derive structure-property relationships for solubility, permeability, and microsomal stability. Order the pure, structurally confirmed solid to begin your campaign.

Molecular Formula C18H13F3N2OS
Molecular Weight 362.37
CAS No. 1706220-49-6
Cat. No. B3015760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(trifluoromethyl)benzamide
CAS1706220-49-6
Molecular FormulaC18H13F3N2OS
Molecular Weight362.37
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C18H13F3N2OS/c1-11-22-16(10-25-11)13-7-3-5-9-15(13)23-17(24)12-6-2-4-8-14(12)18(19,20)21/h2-10H,1H3,(H,23,24)
InChIKeyXCSPOTSWWJAAOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(trifluoromethyl)benzamide Baseline Overview for Procurement


N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(trifluoromethyl)benzamide (CAS 1706220-49-6) is a synthetic, small-molecule benzamide derivative featuring a 2-methyl-1,3-thiazol-4-yl moiety linked via an aniline bridge to an ortho-trifluoromethyl benzamide group [1]. It is cataloged as a research chemical with a molecular weight of 362.4 g/mol and a calculated XLogP3-AA of 4.7, indicating moderate lipophilicity [1]. The compound has been assigned a ChEMBL ID (CHEMBL5003085), suggesting its inclusion in medicinal chemistry screening libraries, but currently lacks published, head-to-head bioactivity data against defined comparators in accessible primary literature [1].

Why Generic Substitution of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(trifluoromethyl)benzamide is Not Supported


Simple in-class substitution of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(trifluoromethyl)benzamide with other trifluoromethyl benzamide or thiazole-containing analogs cannot be assumed without risk. The compound's specific ortho-trifluoromethyl substitution pattern on the benzamide ring and the 2-methyl-1,3-thiazol-4-yl orientation are distinct structural features [1]. Even small changes in regio- or stereochemistry within this chemical space can lead to significant variations in target binding and selectivity. Without quantitative comparative data from the same assay conditions, any claim of functional equivalence to a closely related analog is unsubstantiated, making independent experimental validation a necessity for any project relying on specific biological activity [1].

Quantitative Evidence Guide for N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(trifluoromethyl)benzamide Selection


Physicochemical Property Differentiation for Laboratory Handling and Formulation

The target compound possesses a distinct physicochemical profile, with a molecular weight of 362.4 g/mol and an XLogP3-AA value of 4.7 [1]. This can serve as a basis for selection over analogs with different property profiles. For example, a regioisomeric analog where the trifluoromethyl group is at the para-position of the benzamide (e.g., N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(trifluoromethyl)benzamide) would have a different lipophilicity and shape, potentially impacting solubility, permeability, and non-specific binding in biological assays. However, no direct head-to-head experimental data comparing these properties was identified in the open literature.

Physicochemical Properties Lipophilicity Molecular Weight

Limited Public Bioactivity Data Necessitates Direct Lead Profiling

The compound is listed in ChEMBL (ID: CHEMBL5003085) [1], confirming its inclusion in medicinal chemistry databases, but no bioactivity values (e.g., IC50, Ki) or target information are linked on the PubChem record or in accessible literature. In contrast, other structurally related 2-(trifluoromethyl)benzamide derivatives have been disclosed as kinase inhibitors in patents (e.g., AU2005270313A1) [2]. A scientist or procurement officer cannot rely on class-level potency assumptions and must perform direct profiling against desired targets and comparators. The absence of public data differentiates this compound as an unprofiled probe, which can be advantageous in novel target discovery but demands upfront investment in characterization.

Kinase Inhibition Lead Discovery Assay Validation

Structural Uniqueness as a Differentiator for Intellectual Property and Screening Library Design

A search of the CAS registry and PubChem reveals that the specific scaffold of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(trifluoromethyl)benzamide is not heavily populated with closely related analogs bearing the same three-dimensional arrangement of the 2-methylthiazole, aniline linker, and ortho-trifluoromethylphenyl moieties [1]. This structural uniqueness provides a clear differentiation from more common 2-aminothiazole or 4-trifluoromethyl benzamide chemotypes. For organizations building proprietary screening libraries, this sparsity increases the probability of discovering novel biological activities and strengthens patent protection, compared to selecting a compound from a well-trodden, densely populated chemical series.

Chemical Space Library Design Intellectual Property

Recommended Application Scenarios for N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(trifluoromethyl)benzamide


Primary Hit Identification in Kinase or GPCR Screening

Given its membership in a chemotype associated with kinase inhibition [2] and its presence in ChEMBL, the primary recommended use is as a screening compound in high-throughput or focused library screens against kinases, GPCRs, or protein-protein interaction targets. Its selection is warranted when the goal is to identify a novel chemical starting point rather than to follow up on a known, well-characterized hit. The lack of prior pharmacodynamic data means any resulting hit will likely offer a unique profile and strong intellectual property potential [1].

Physicochemical Analog Probing in Lead Optimization

With a measured logP of ~4.7, the compound is a suitable candidate for lipophilic lead optimization campaigns. It can be systematically compared with matched molecular pairs (e.g., para- or meta-trifluoromethyl analogs, or des-methyl thiazole variants) to experimentally establish Structure-Property Relationships (SPR) for solubility, permeability, and metabolic stability [1]. This application scenario directly stems from the differentiation evidence that its lipophilicity profile is not shared by all regioisomers.

Chemical Probe Development for Underexplored Targets

For academic or biotech groups focused on developing chemical probes for targets lacking high-quality small-molecule ligands, this compound is a strategic choice. Its complete lack of published bioactivity data means it is a blank slate. A procurement decision is justified precisely because the compound is not a known inhibitor of a common target, reducing the risk of rediscovering well-known pharmacology. Any downstream selectivity profiling would be groundbreaking for the field [1].

Reference Standard for Analytical Method Development

As a discrete, well-defined small molecule with a confirmed identity and purity profile (available from various chemical suppliers), it can serve as a reference standard for developing HPLC, LC-MS, or NMR analytical methods aimed at detecting and quantifying this specific scaffold or its metabolites in complex biological matrices. This application relies on its structural uniqueness and the availability of a pure, characterized sample, rather than a biological activity profile [1].

Quote Request

Request a Quote for N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.